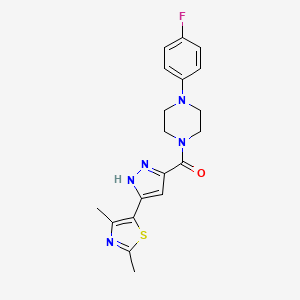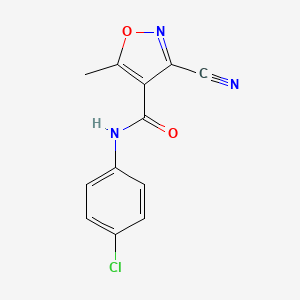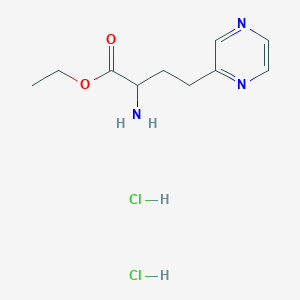![molecular formula C17H14ClF6N3O2S B2356225 N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-3-(trifluoromethyl)benzenesulfonohydrazide CAS No. 339276-31-2](/img/structure/B2356225.png)
N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-3-(trifluoromethyl)benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-allyl-N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-methyl-3-(trifluoromethyl)benzenesulfonohydrazide” is a chemical compound with the molecular formula C17H14ClF6N3O2S . It has an average mass of 473.820 Da and a monoisotopic mass of 473.039948 Da .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been extensively studied . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Scientific Research Applications
Double Bond Migration Catalysis
The compound, as a member of the N-allyl family, may be involved in isomerization reactions catalyzed by transition metal complexes. These reactions are significant for synthesizing various compounds, including enamines, enamides, and azadienes, which are crucial in different industrial and pharmaceutical applications. The structure and reactivity relationships, particularly the influence of nitrogen atom coordination on the outcome of reactions, have been extensively studied, highlighting the importance of N-allyl compounds in catalytic processes (Krompiec et al., 2008).
Hydrocarbon Profiles in Ant Species
Although not directly related to the specific compound , the study of hydrocarbons in ant species, including their chemical structures and occurrence, provides a broader understanding of hydrocarbon chemistry and its implications in biological systems. These insights are valuable in various research fields, including ecology, evolutionary biology, and chemical synthesis (Martin & Drijfhout, 2009).
Thermal Degradation of Polymers
Research on the thermal degradation of poly(vinyl chloride) (PVC) gives insights into the role of allylic chloride and tertiary chloride structural defects in the dehydrochlorination process. Understanding these reactions is crucial in material science, especially in enhancing the thermal stability and life span of PVC-based materials (Starnes, 2002).
Synthetic Organic Chemistry
The compound's structural features are relevant in synthetic organic chemistry, particularly in the development of chemoselective N-acylation reagents and chiral ligands for asymmetric transition metal catalysis. These applications are pivotal in synthesizing pharmaceuticals and fine chemicals (Kondo & Murakami, 2001).
Structural Significance in Anticancer Drugs
The presence of allylic O, N, or S atoms in small molecule anticancer drugs, including the compound of interest, indicates a common structural motif that might be crucial for the drug's bioactivity. The presence of these allylic moieties can be related to the drug's mechanism of action and might be a crucial factor in drug design and development (Radin, 2007).
properties
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-N-prop-2-enyl-3-(trifluoromethyl)benzenesulfonohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF6N3O2S/c1-3-7-27(26(2)15-14(18)9-12(10-25-15)17(22,23)24)30(28,29)13-6-4-5-11(8-13)16(19,20)21/h3-6,8-10H,1,7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEGYJHNDKEKOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N(CC=C)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF6N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-3-(trifluoromethyl)benzenesulfonohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2356142.png)

![4-Methyl-3-nitrobenzoic acid [6-[[(4-methyl-2-pyrimidinyl)thio]methyl]-4-oxo-3-pyranyl] ester](/img/structure/B2356147.png)
![2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-OL](/img/structure/B2356148.png)


![(E)-2-phenyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenesulfonamide](/img/structure/B2356154.png)
![7-(morpholinosulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2356155.png)
![3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2356156.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2356159.png)

![2-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2356161.png)
![N-[(4,4-Difluorooxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2356162.png)